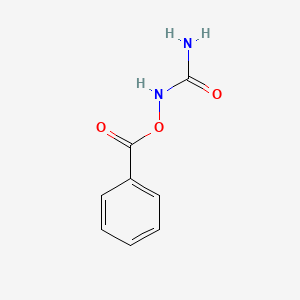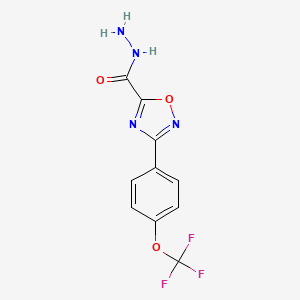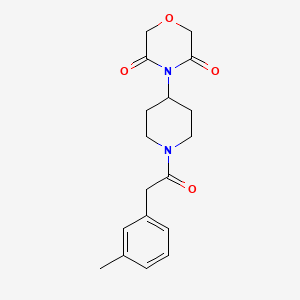
1-Bromo-3-(propan-2-yloxy)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-(propan-2-yloxy)cyclobutane” is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a bromine atom attached to one carbon and a propan-2-yloxy group attached to another carbon .Aplicaciones Científicas De Investigación
Tricyclo[2.1.0.0^1,3]pentane and Cyclobutadiene Derivatives
The synthesis and reactions of cyclobutane derivatives have been explored in various contexts. For instance, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of tricyclo[2.1.0.0^1,3]pentane, suggesting the utility of such reactions in synthesizing complex cyclobutane frameworks (Wiberg, McMurdie, McClusky, & Hadad, 1993). This indicates the potential for 1-Bromo-3-(propan-2-yloxy)cyclobutane to be used in synthesizing novel cyclobutane derivatives with applications in material science and synthetic chemistry.
Cyclobutadiene Intermediates in Organic Synthesis
Cyclobutadiene intermediates, generated from reactions involving bromocyclobutene derivatives, play a crucial role in organic synthesis. For example, cyclobutadiene intermediates have been used in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, showcasing the utility of these intermediates in synthesizing complex organic molecules with potential pharmaceutical applications (Eisch, Hallenbeck, & Lucarelli, 1991). This suggests the potential for using this compound in generating cyclobutadiene intermediates for organic synthesis.
Catalytic Applications in Organic Synthesis
The utility of cyclobutane derivatives in catalytic processes has been demonstrated, for example, in palladium-catalyzed reactions involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008). This indicates that this compound could serve as a precursor or participant in catalytic processes that facilitate the synthesis of complex organic molecules, further highlighting its potential in pharmaceutical and synthetic organic chemistry.
Photocycloaddition and Crosslinking Applications
Photocycloaddition reactions, such as those involving 5-bromouracil and uracil, leading to the formation of cyclobutane adducts, exemplify the use of brominated compounds in synthesizing structurally complex molecules with potential applications in nucleic acid research and drug development (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002). This suggests possible applications of this compound in photocycloaddition reactions for the synthesis of bioactive molecules or in studies related to DNA-protein interactions.
Propiedades
IUPAC Name |
1-bromo-3-propan-2-yloxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNSDZYLLOLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2688694.png)
![N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2688695.png)

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)



![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)
![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)